molecular formula C16H20INO2 B150704 Iometopane CAS No. 133647-95-7

Iometopane

Cat. No. B150704
M. Wt: 385.24 g/mol
InChI Key: SIIICDNNMDMWCI-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iometopane is a radiopharmaceutical compound used in medical imaging to visualize the dopamine transporter (DAT) in the brain. The DAT is a protein that regulates dopamine levels in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. Iometopane is a valuable tool for studying the DAT and its role in these disorders, as well as for diagnosing and monitoring them.

Mechanism Of Action

Iometopane binds to the Iometopane in the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the Iometopane, iometopane prevents dopamine from being reabsorbed, allowing for visualization of Iometopane availability in the brain.

Biochemical And Physiological Effects

Iometopane has no known biochemical or physiological effects beyond its binding to the Iometopane in the brain.

Advantages And Limitations For Lab Experiments

One advantage of iometopane in lab experiments is its high affinity and selectivity for the Iometopane, allowing for accurate visualization and quantification of Iometopane availability. However, iometopane has a short half-life, requiring it to be used in conjunction with a gamma camera for imaging. Additionally, iometopane has limited availability and high cost, which may limit its use in certain labs.

Future Directions

1. Development of new radiopharmaceuticals for imaging the dopamine system: While iometopane is a valuable tool for studying the Iometopane, there is a need for new radiopharmaceuticals that can visualize other aspects of the dopamine system, such as dopamine release and metabolism.
2. Application of iometopane imaging in other neurological and psychiatric disorders: While iometopane has been primarily used in Parkinson's disease, depression, and addiction, there is potential for its use in other disorders involving the dopamine system, such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
3. Integration of iometopane imaging with other imaging modalities: Combining iometopane imaging with other modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), may provide a more comprehensive understanding of the dopamine system and its role in neurological and psychiatric disorders.
Conclusion
Iometopane is a valuable radiopharmaceutical compound for visualizing the dopamine transporter in the brain. Its high affinity and selectivity for the Iometopane make it a valuable tool for studying the dopamine system and its role in neurological and psychiatric disorders. While iometopane has limitations, its potential for future research and clinical applications is promising.

Synthesis Methods

Iometopane is synthesized by reacting the precursor molecule with iodine-123, a radioactive isotope commonly used in medical imaging. The precursor molecule is typically prepared by coupling a phenyltropane derivative with a hydroxy group, followed by protection and deprotection steps. The iodine-123 is then introduced by electrophilic substitution, resulting in the final product.

Scientific Research Applications

Iometopane is used in a variety of scientific research applications, including:
1. Diagnosis and monitoring of Parkinson's disease: Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the brain, leading to a reduction in dopamine levels and subsequent motor symptoms. Iometopane imaging can visualize the loss of Iometopane in the striatum, a key region affected by Parkinson's disease.
2. Diagnosis and monitoring of depression: Depression has been associated with alterations in the dopamine system, including changes in Iometopane availability. Iometopane imaging can assess Iometopane levels in the brain and potentially aid in the diagnosis and monitoring of depression.
3. Evaluation of addiction: Addiction is thought to involve dysregulation of the dopamine system, particularly the Iometopane. Iometopane imaging can assess Iometopane availability in the brain and potentially aid in the evaluation and treatment of addiction.

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIICDNNMDMWCI-YJNKXOJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126429
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iometopane

CAS RN

135416-43-2
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135416-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMETOPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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